3-Butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one is a chemical compound recognized for its potential applications in scientific research. Its molecular formula is , and it has a molecular weight of approximately 317.4 g/mol. The compound is classified as a substituted hexahydrobenzoquinolizine derivative and is primarily noted for its role as an inhibitor of the vesicular monoamine transporter 2 (VMAT2) .
3-Butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one falls under the category of organic compounds with a focus on its pharmacological properties. It is particularly relevant in the study of neurotransmitter transport mechanisms due to its inhibition of VMAT2 .
The molecular structure of 3-Butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one can be represented using several notations:
InChI=1S/C19H27NO3/c1-4-5-6-14-12-20-8-7-13-9-18(22-2)19(23-3)10-15(13)16(20)11-17(14)21/h9-10,14,16H,4-8,11-12H2,1-3H3
CXDIPZOEHIFPBF-UHFFFAOYSA-N
CCCCC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC
These structural representations provide insight into the compound's connectivity and stereochemistry .
The compound's molecular data includes:
As an inhibitor of VMAT2, 3-butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one participates in biochemical reactions that modulate neurotransmitter levels. While specific chemical reaction pathways involving this compound are not extensively documented in current literature, its mechanism suggests interactions with neurotransmitter release processes.
The inhibition of VMAT2 leads to reduced transport of monoamines into vesicles. This action can significantly affect neurotransmitter availability at synaptic sites and may have implications for neurological research and therapeutic applications .
The primary mechanism of action for 3-butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one involves its role as an inhibitor of VMAT2. By binding to this transporter protein:
This mechanism indicates potential applications in treating conditions associated with dysregulated monoamine levels .
While specific physical properties such as melting point or boiling point are not extensively documented in available literature for this compound specifically:
Chemical properties include:
Further studies may be required to elucidate comprehensive physical and chemical property profiles.
3-butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one has potential applications in:
Its role as a VMAT2 inhibitor positions it as a significant compound for exploring treatments for various neuropsychiatric disorders .
CAS No.: 2322-77-2
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.:
CAS No.:
CAS No.: 668462-13-3